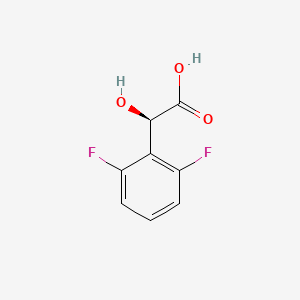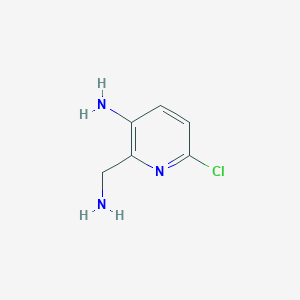
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a five-membered ring containing oxygen and nitrogen atoms. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate can be synthesized through various methods. One common approach involves the cyclization of ethyl hydrazinecarboxylate with ethyl oxalate under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Ethyl hydrazinecarboxylate and ethyl oxalate.
Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid.
Procedure: The mixture is heated to promote cyclization, forming the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted oxadiazoles.
Wissenschaftliche Forschungsanwendungen
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism by which Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s activity is often mediated through the modulation of biochemical pathways, leading to desired biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate can be compared with other oxadiazole derivatives, such as:
- Methyl 3-methyl-1,2,4-oxadiazole-5-carboxylate
- Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate
- Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific ethyl and methyl groups, which may confer distinct properties and applications.
Eigenschaften
Molekularformel |
C6H8N2O3 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
methyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C6H8N2O3/c1-3-4-7-5(11-8-4)6(9)10-2/h3H2,1-2H3 |
InChI-Schlüssel |
FNEMIEBBHUMINB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NOC(=N1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)

![6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)
![acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine](/img/structure/B12956530.png)









